![molecular formula C16H22F2N2O2 B6023918 1-[(3,4-Difluorophenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one](/img/structure/B6023918.png)
1-[(3,4-Difluorophenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,4-Difluorophenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a piperidin-2-one core, which is a common structural motif in many biologically active molecules.
準備方法
The synthesis of 1-[(3,4-Difluorophenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Piperidin-2-one Core: The piperidin-2-one core can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the 3,4-Difluorophenyl Group: The 3,4-difluorophenyl group can be introduced via a nucleophilic substitution reaction using a 3,4-difluorobenzyl halide.
Hydroxylation: The hydroxyl group at the 3-position can be introduced through an oxidation reaction.
Aminomethylation: The propan-2-ylamino group can be introduced via a reductive amination reaction using isopropylamine and a suitable aldehyde or ketone.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
化学反応の分析
1-[(3,4-Difluorophenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the piperidin-2-one core can be reduced to form a piperidine derivative.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
科学的研究の応用
1-[(3,4-Difluorophenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Pharmacology: It can be studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Material Science: It can be used as a building block for the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of 1-[(3,4-Difluorophenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
1-[(3,4-Difluorophenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one can be compared with other similar compounds, such as:
1-[(3,4-Dichlorophenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one: This compound has chlorine atoms instead of fluorine atoms on the phenyl ring, which may affect its reactivity and biological activity.
1-[(3,4-Dimethoxyphenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one: This compound has methoxy groups instead of fluorine atoms, which can influence its chemical properties and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both hydroxyl and aminomethyl groups, which can confer distinct chemical and biological properties.
特性
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O2/c1-11(2)19-10-16(22)6-3-7-20(15(16)21)9-12-4-5-13(17)14(18)8-12/h4-5,8,11,19,22H,3,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPKANLTDWEZRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1(CCCN(C1=O)CC2=CC(=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[2-(3,4-dimethoxyphenyl)ethyl]imino}-5,5-diethyldihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6023842.png)
![N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide](/img/structure/B6023846.png)
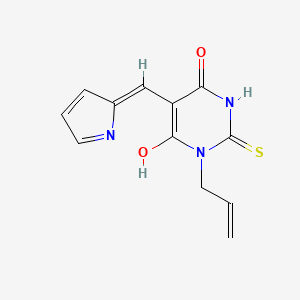
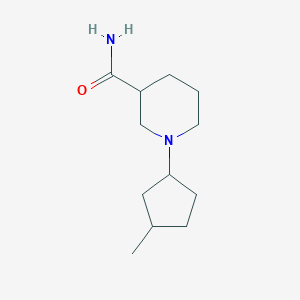
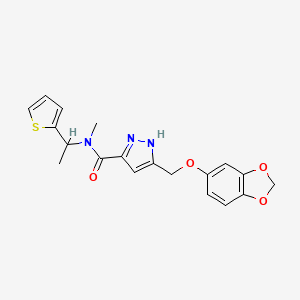
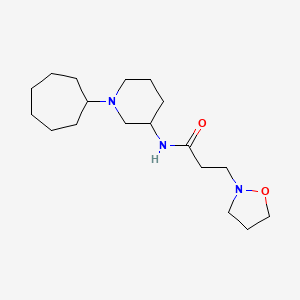

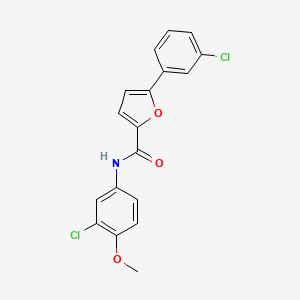
![3'-[(E)-[1-(2-Hydroxyphenyl)ethylidene]amino]-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'-one](/img/structure/B6023890.png)
![2-[(anilinocarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B6023897.png)
![3,4-Dimethyl-6-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B6023910.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6023925.png)
![5-(4-ethylbenzylidene)-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6023927.png)
![2-METHYL-1H-INDOLE-3-CARBALDEHYDE 3-[4-(DIMETHYLAMINO)-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE](/img/structure/B6023936.png)
